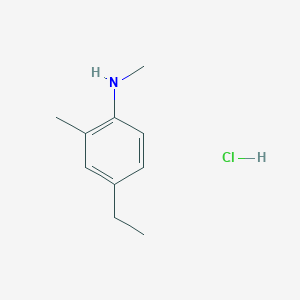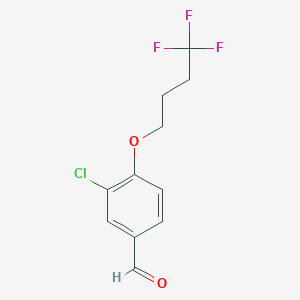
2'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine est un composé d'amine aromatique fluorée. Il est caractérisé par la présence de groupes fluoro et trifluorométhoxy attachés à une structure de biphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique la réaction d'un halogénure d'aryle avec un acide boronique d'aryle en présence d'un catalyseur au palladium. Les conditions de réaction comprennent souvent une base telle que le carbonate de potassium et un solvant comme le toluène ou l'éthanol .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine subit divers types de réactions chimiques, notamment :
Réactions de substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut subir des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des molécules plus complexes.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés aminés.
4. Applications de la recherche scientifique
La 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle sert de brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans le développement de sondes fluorescentes et d'agents d'imagerie.
5. Mécanisme d'action
Le mécanisme d'action de la 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine implique son interaction avec des cibles moléculaires spécifiques. La présence des groupes fluoro et trifluorométhoxy améliore sa capacité à interagir avec les molécules biologiques, telles que les enzymes et les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à des effets thérapeutiques souhaités .
Composés similaires :
- 2-Fluoro-5-(trifluorométhoxy)aniline
- Acide 2-Fluoro-5-(trifluorométhyl)phénylboronique
Comparaison : Par rapport aux composés similaires, la 2’-Fluoro-2-(trifluorométhoxy)biphényl-5-amine est unique en raison de son motif de substitution spécifique sur la structure du biphényle. Cette disposition unique de groupes fonctionnels confère des propriétés chimiques et physiques distinctes, ce qui la rend particulièrement précieuse dans des applications spécifiques, telles que la conception de médicaments et la science des matériaux .
Applications De Recherche Scientifique
2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups enhances its ability to interact with biological molecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(trifluoromethoxy)aniline
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, 2’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement of functional groups imparts distinct chemical and physical properties, making it particularly valuable in specific applications, such as drug design and materials science .
Propriétés
Formule moléculaire |
C13H9F4NO |
|---|---|
Poids moléculaire |
271.21 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)10-7-8(18)5-6-12(10)19-13(15,16)17/h1-7H,18H2 |
Clé InChI |
YMWAZHALMADHLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)




![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)


